tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride is a bicyclic compound characterized by its unique structure that includes nitrogen atoms, classifying it as a diazabicyclo compound. Its molecular formula is C10H19ClN2O2, and it is recognized for its applications in organic synthesis and biochemical research. This compound serves as a building block in the synthesis of complex bicyclic structures, making it valuable in various scientific fields, particularly in medicinal chemistry and enzyme studies .
Methods and Technical Details
The synthesis of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride typically involves the following steps:
In industrial settings, this process is scaled up using automated reactors with continuous flow systems to maintain consistent quality and yield. Purification techniques such as recrystallization or chromatography are employed to achieve the desired purity levels .
Structure and Data
The molecular structure of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride can be described through its InChI representation:
The compound features a bicyclic framework that contributes to its unique chemical properties and reactivity. The presence of nitrogen atoms within the bicyclic structure enhances its potential as a ligand in biochemical applications .
Types of Reactions
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride can participate in several chemical reactions:
These reactions are significant for further functionalization of the compound in synthetic organic chemistry.
The mechanism of action for tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride primarily involves its role as a ligand that interacts with specific molecular targets such as enzymes or receptors. By binding to these targets, it modulates their activity through various biochemical pathways depending on the context of use—this includes influencing enzyme kinetics or receptor activation profiles .
Physical Properties
Chemical Properties
These properties are crucial for handling and application in laboratory settings .
tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride finds diverse applications across various scientific fields:
Its multifaceted utility underscores its importance in both academic research and industrial applications .
The 3,6-diazabicyclo[3.1.1]heptane scaffold represents a structurally constrained bicyclic diamine system that has gained prominence in CNS drug discovery due to its three-dimensional topology and ability to interact with biologically relevant targets. This scaffold emerged from efforts to rigidify flexible nicotine analogs while maintaining affinity for nicotinic acetylcholine receptors (nAChRs). Early work focused on diazabicyclic cores like 3,6-diazabicyclo[3.1.1]heptane as privileged structures for targeting α4β2 and α6β2β3 nAChR subtypes implicated in Parkinson's disease pathophysiology [2] [6]. The scaffold's significance lies in its bridged architecture, which imposes stereochemical control over substituent presentation. The nitrogen atoms at positions 3 and 6 provide distinct vectors for functionalization – the tertiary nitrogen (N6) is typically protected with groups like tert-butyl carboxylate, while the secondary nitrogen (N3) serves as a point for derivatization into pharmacologically active amides or heteroaryl systems [8].
Pharmacological evolution accelerated with compounds like TC-8831 ((cyclopropylcarbonyl)-3,6-diazabicyclo[3.1.1]heptane), which demonstrated high affinity for α6β2β3* and α4β2 nAChRs. TC-8831 showed efficacy in preclinical models, improving motor coordination in 6-hydroxydopamine-lesioned mice and reducing l-dopa-induced dyskinesias in primates without compromising anti-parkinsonian benefits [2]. Systematic structure-activity relationship (SAR) studies revealed that electron-deficient aryl substituents on the N3-position enhanced α4β2 affinity. For example, the p-NO₂-phenyl analog (Ki ~11 pM for α4β2) exhibited sub-nanomolar binding, while electron-donating groups (e.g., -CH₃, -OCH₃) improved selectivity over α7 nAChRs [6]. These advances underscored the scaffold's versatility in balancing potency and subtype selectivity.
Compound | R Group | α4β2 nAChR Ki (nM) | α6/α3β2β3 nAChR Ki (nM) | Functional Activity |
---|---|---|---|---|
TC-8831 | Cyclopropylcarbonyl | 100 | 49 | Full agonist (DA release) |
3a | 6-Halopyridin-3-yl | 0.85–14 | 49–4100 | Agonist |
3c | Phenylpyridyl | 0.01117 | 17,000 | Antagonist |
3j | p-NO₂-phenyl | 0.011 (comparable to 3c) | >17,000 | Not reported |
Molecular modeling studies revealed that high-affinity ligands engage in cation-π interactions between the protonated diazabicyclo tertiary amine and conserved aromatic residues (Trp-149, Tyr-190, Tyr-197) in the nAChR ligand-binding domain. Hydrogen bonding between the carbonyl oxygen of N3-carboxamides and backbone amides further stabilized complexes [2]. This understanding enabled de novo design of derivatives with optimized properties, culminating in clinical candidates for neurodegenerative disorders.
tert-Butyloxycarbonyl (Boc) protection is indispensable in the synthetic chemistry of 3,6-diazabicyclo[3.1.1]heptane-based pharmaceuticals. The Boc group serves three critical functions:
The synthesis of the hydrochloride salt (tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride, CAS 1384424-52-5) exemplifies Boc utility. Protection is achieved via reaction of the free diamine with di-tert-butyl dicarbonate (Boc₂O) under catalytic conditions. Ionic liquid catalysts (e.g., 1-alkyl-3-methylimidazolium) activate Boc₂O through hydrogen bonding, enabling chemoselective mono-N-Boc protection at room temperature in high yield [4]. Alternative catalysts include hexafluoroisopropanol (HFIP) or silica-supported perchloric acid (HClO₄–SiO₂), which avoid isocyanate or urea byproducts common in uncatalyzed reactions [4].
Process | Conditions | Advantages | Challenges |
---|---|---|---|
Protection | Boc₂O, HFIP, rt | No oxazolidinone formation from aminoalcohols | Requires solvent recycling |
Boc₂O, HClO₄–SiO₂, solvent-free | Recyclable catalyst; high chemoselectivity | Acidic catalyst handling | |
Deprotection | TFA/CH₂Cl₂ (1:1), 0°C → rt | Fast reaction (<1 hr) | Isobutylene formation requires scavengers |
HCl/dioxane | Direct salt formation | Incomplete deprotection at low T |
Deprotection requires careful optimization due to side reactions. Under acidic conditions (TFA or HCl), Boc cleavage generates the tert-butyl cation, which decomposes to isobutylene. Residual isobutylene can alkylate sensitive substrates or appear as an artifact in residual solvent analysis [7]. Scavengers like thiophenol trap this electrophile, while low-temperature protocols (-10°C to 0°C) minimize degradation. Crucially, incomplete deprotection can leave trace Boc-protected impurities (<0.01%) that decompose during analysis, confounding quality control [7]. For hydrochloride salt formation, gaseous HCl in dioxane provides direct conversion, though reaction monitoring via HPLC or LC-MS ensures completeness [5] [7].
Physicochemical and Computational Profile
The Boc-protected scaffold (C₁₀H₁₈N₂O₂, MW 198.26) displays drug-like properties:
Computational models predict high gastrointestinal absorption but negligible blood-brain barrier permeation (BOILED-Egg model) due to polarity – a limitation addressed by N3-carboxamide derivatization in active pharmaceuticals [3]. The scaffold also exhibits no significant inhibition of major CYP450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4), reducing metabolic liability risks [3].
Synthesis and Structural Confirmation
The canonical route to tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate involves:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2